

# Application Notes and Protocols for Cell-Based Assays Using Fluoro-Dapagliflozin

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## Compound of Interest

Compound Name: fluoro-Dapagliflozin

Cat. No.: B571609

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## Introduction

Dapagliflozin is a highly selective and potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By blocking SGLT2, Dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1][2][3] This mechanism of action is independent of insulin secretion, making SGLT2 inhibitors a valuable therapeutic class for the management of type 2 diabetes. [1] **Fluoro-Dapagliflozin**, a fluorinated analog of Dapagliflozin, provides a powerful tool for researchers to directly probe SGLT2 in vitro and in vivo. Its fluorescent properties allow for the visualization and quantification of SGLT2 expression and inhibitor binding in cell-based assays, offering a more direct approach compared to indirect methods that measure glucose uptake.

These application notes provide detailed protocols for utilizing **fluoro-Dapagliflozin** in cell-based assays to characterize SGLT2 binding and to screen for novel SGLT2 inhibitors.

## Mechanism of Action of Dapagliflozin

Dapagliflozin selectively targets SGLT2, which is predominantly expressed on the apical membrane of the early proximal tubules in the kidneys.[1][3] SGLT2 is a low-affinity, high-capacity transporter responsible for approximately 90% of renal glucose reabsorption.[2] By inhibiting SGLT2, Dapagliflozin effectively reduces the reabsorption of filtered glucose from the

tubular fluid back into the bloodstream.[1][2] This leads to increased urinary glucose excretion (glucosuria) and a reduction in plasma glucose concentrations.[1][2]

Beyond its glucose-lowering effects, the inhibition of SGLT2 by Dapagliflozin also leads to a mild osmotic diuresis and natriuresis, which are thought to contribute to its observed cardiovascular and renal protective benefits.[1][4]

## Data Presentation

**Table 1: Inhibitory Potency of Fluoro-Dapagliflozin and Dapagliflozin against SGLT1 and SGLT2**

Compound	Target	Ki (nM)	IC50 (nM)	Selectivity (SGLT1/SGLT2)	Reference
Fluoro-Dapagliflozin	SGLT2	5.3	-	~62x	[5]
SGLT1	330	-	[5]		
Dapagliflozin	SGLT2	-	1.86	~473x	
SGLT1	-	880			

Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values are key measures of inhibitor potency. Lower values indicate higher potency. Selectivity is calculated from the ratio of SGLT1 to SGLT2 inhibition.

**Table 2: Comparison of Fluorescent Probes for SGLT2 Assays**

Fluorescent Probe	Principle of Assay	Advantages	Disadvantages
Fluoro-Dapagliflozin	Direct competitive binding to SGLT2	Direct measurement of inhibitor binding; High affinity and selectivity	May require synthesis; Potential for steric hindrance affecting binding of some compounds
2-NBDG	Measures inhibition of fluorescent glucose analog uptake	Commercially available; Well-established protocols	Indirect measure of inhibitor binding; Lower affinity for SGLT2 compared to glucose

## Experimental Protocols

### Protocol 1: Fluoro-Dapagliflozin Binding Assay in SGLT2-Expressing Cells

This protocol describes a competitive binding assay to determine the affinity of test compounds for SGLT2 using **fluoro-Dapagliflozin** as the fluorescent probe.

Materials:

- SGLT2-expressing cells (e.g., CHO or HEK293 cells stably transfected with human SGLT2, or endogenous expressing cells like HK-2)
- **Fluoro-Dapagliflozin**
- Test compounds
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca<sup>2+</sup> and Mg<sup>2+</sup>)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed SGLT2-expressing cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Preparation of Reagents:
  - Prepare a stock solution of **fluoro-Dapagliflozin** in DMSO. Dilute to the desired final concentration (e.g., 10 nM) in Assay Buffer.
  - Prepare serial dilutions of test compounds in Assay Buffer. Include a vehicle control (DMSO) and a positive control (unlabeled Dapagliflozin).
- Assay:
  - Wash the cell monolayer twice with Assay Buffer.
  - Add the test compound dilutions to the wells, followed by the addition of **fluoro-Dapagliflozin**.
  - Incubate the plate at 37°C for 60 minutes, protected from light.
- Washing:
  - Aspirate the assay solution from the wells.
  - Wash the cells three times with ice-cold Assay Buffer to remove unbound **fluoro-Dapagliflozin**.
- Signal Detection:
  - Add Assay Buffer to each well.
  - Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore on **fluoro-Dapagliflozin**.
- Data Analysis:
  - Subtract the background fluorescence from wells containing no cells.

- Plot the fluorescence intensity against the concentration of the test compound.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

## Protocol 2: SGLT2 Inhibition Assay using 2-NBDG

This protocol describes an assay to measure the inhibitory effect of compounds on SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-NBDG.[\[2\]](#)[\[4\]](#)

### Materials:

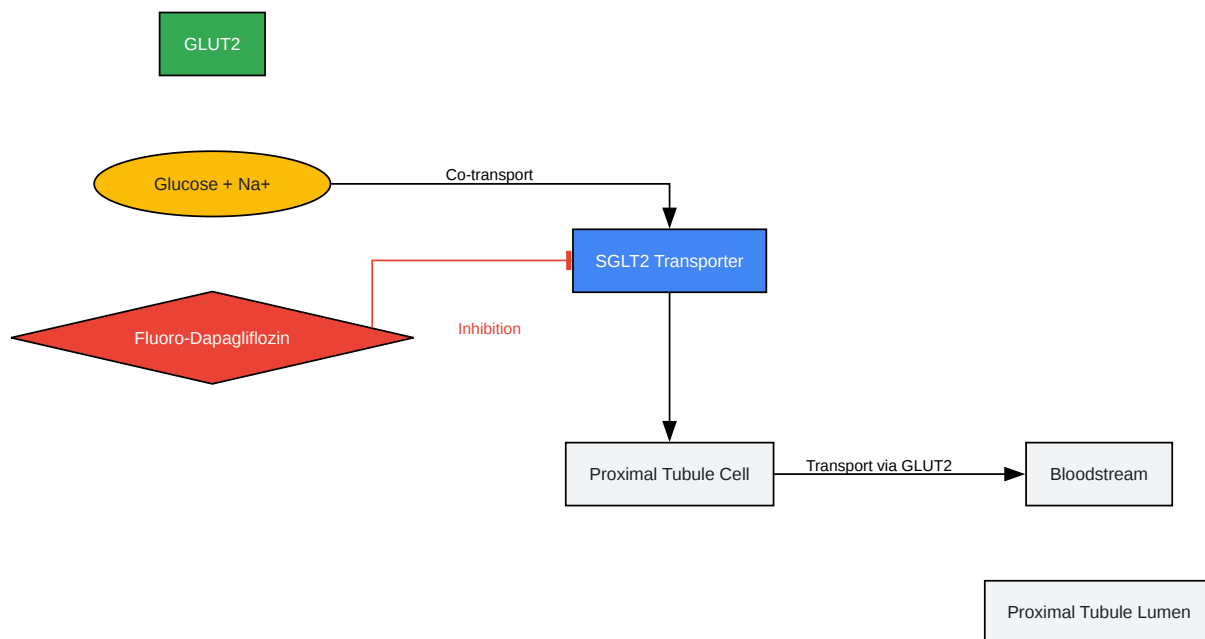
- SGLT2-expressing cells (e.g., HK-2 cells)
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- Test compounds (including Dapagliflozin as a positive control)
- Sodium-containing Buffer (e.g., HBSS)
- Sodium-free Buffer (replace NaCl with choline chloride)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader or fluorescence microscope

### Procedure:

- Cell Seeding: Seed HK-2 cells into 96-well black, clear-bottom microplates and grow to confluence.[\[4\]](#)
- Compound Incubation:
  - Wash the cells twice with Sodium-containing Buffer.
  - Add serial dilutions of test compounds to the wells and incubate for 30-60 minutes at 37°C.[\[4\]](#)
- 2-NBDG Uptake:

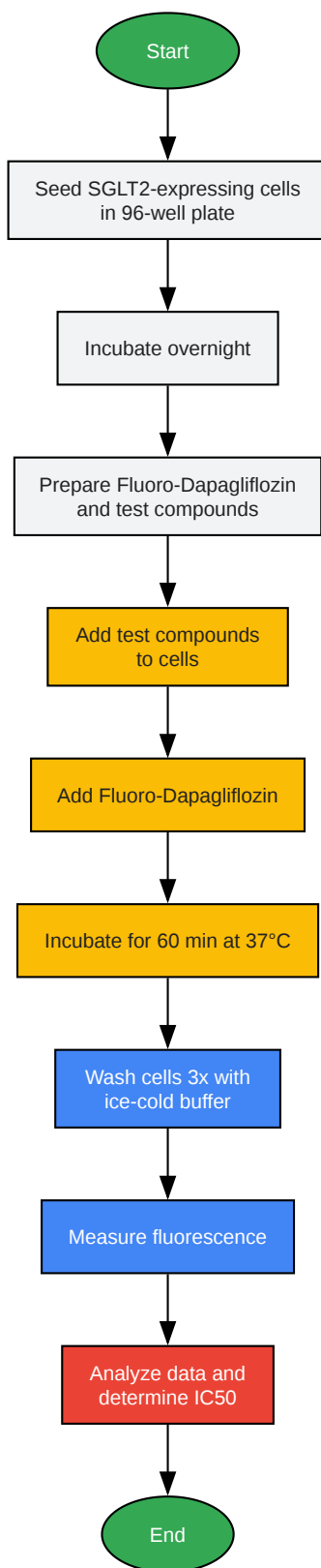
- Add 2-NBDG to a final concentration of 100-200  $\mu\text{M}$  to each well.[\[4\]](#)
- Incubate for 60 minutes at 37°C, protected from light.[\[4\]](#)
- Washing:
  - Aspirate the 2-NBDG solution.
  - Wash the cells three times with ice-cold Sodium-free Buffer to stop the uptake and remove extracellular 2-NBDG.
- Signal Detection:
  - Add Sodium-free Buffer to each well.
  - Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~485/535 nm) or visualize and quantify using a fluorescence microscope.[\[4\]](#)
- Data Analysis:
  - To determine SGLT2-specific uptake, subtract the fluorescence values from cells incubated in Sodium-free buffer (which represents non-SGLT mediated uptake).
  - Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.
  - Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the compound concentration.

## Visualizations



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Caption: Mechanism of SGLT2 inhibition by **Fluoro-Dapagliflozin**.



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